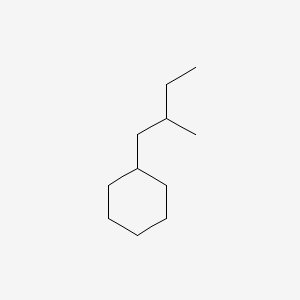

(2-Methylbutyl)cyclohexane

Overview

Description

Scientific Research Applications

Chiral Polysilylene Copolymers

- Application: Preparation of chiral polysilylene copolymers with (S)-2-methylbutyl side chains.

- Significance: Demonstrates high optical activities in circular dichroism, highlighting potential applications in optically active materials.

- Source: (Frey, Möller, & Matyjaszewski, 1994).

Radiolysis of Cyclohexane Systems

- Application: Studying radiolysis of cyclohexane using multiple scavenger effects.

- Significance: Provides insight into hydrogen atom transfer processes in radiolysis, relevant for radiation chemistry.

- Source: (Nan & Jilan, 1991).

Seasonal Storage of Hydrogen

- Application: Methyl cyclohexane system proposed for seasonal storage of electricity.

- Significance: Offers an environmentally friendly approach to energy storage and transportation, especially for heavy vehicles.

- Source: (Grünenfelder & Schucan, 1989).

Pyrolysis and Combustion Studies

- Application: Investigation of species formed during pyrolysis and combustion of methylcyclohexane.

- Significance: Enhances understanding of combustion chemistry for fuel surrogates, aiding in the development of more efficient fuels.

- Source: (Wang et al., 2014).

Conformation of Side Chains on Cyclohexane

- Application: Studying the conformation of isobutyl and 2-methoxypropyl side chains on cyclohexane rings.

- Significance: Useful for understanding molecular interactions and conformations in organic chemistry.

- Source: (Hoffmann et al., 2001).

Polymer Dissolution by Solvent Mixtures

- Application: Analysis of polymer dissolution by solvent mixtures involving methyl isobutyl ketone and cyclohexane.

- Significance: Provides insights for industrial applications in polymer processing and recycling.

- Source: (Ribar, Bhargava, & Koenig, 2000).

Safety and Hazards

“(2-Methylbutyl)cyclohexane” is classified as a flammable liquid and vapor. It may be harmful if swallowed . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It is advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-methylbutylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-3-10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQXBDLAGHZBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880738 | |

| Record name | (2-methylbutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylbutyl)cyclohexane | |

CAS RN |

54105-77-0 | |

| Record name | (2-Methylbutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-methylbutyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3271117.png)

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)